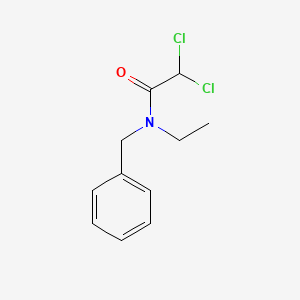
Dibenz(c,h)indeno(1,2,3-kl)acridine, 5,11-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenz(c,h)indeno(1,2,3-kl)acridine, 5,11-dimethyl- is a complex polycyclic aromatic hydrocarbon (PAH) that belongs to the family of acridines Acridines are known for their planar structures and are often studied for their potential carcinogenic properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dibenz(c,h)indeno(1,2,3-kl)acridine, 5,11-dimethyl- typically involves the cyclization of precursor compounds. One common method involves the reaction of 7-o-chlorophenyl-5,9-dimethyldibenz[c,h]acridine with sodium hydroxide in benzo[h]quinoline. This reaction yields a mixture of products, including 5,11-dimethyldibenz[c,h]indeno[1,3-kl]acridine .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Dibenz(c,h)indeno(1,2,3-kl)acridine, 5,11-dimethyl- undergoes various types of chemical reactions, including:
Cyclization: As mentioned, the compound is formed through cyclization reactions.
Substitution: It can undergo substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions
Cyclization: Sodium hydroxide in benzo[h]quinoline is commonly used.
Substitution: Various electrophiles can be used for substitution reactions.
Major Products Formed
The major product formed from the cyclization reaction is 5,11-dimethyldibenz[c,h]indeno[1,3-kl]acridine . Substitution reactions can yield various derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Dibenz(c,h)indeno(1,2,3-kl)acridine, 5,11-dimethyl- has several scientific research applications:
Chemistry: It is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology: Its potential carcinogenic properties make it a subject of interest in cancer research.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It can be used in the development of new materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of Dibenz(c,h)indeno(1,2,3-kl)acridine, 5,11-dimethyl- is not fully understood. like other acridines, it is believed to interact with DNA, potentially causing mutations that can lead to cancer. The planar structure of the compound allows it to intercalate between DNA bases, disrupting the normal function of the DNA .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benz[c]indeno[1,3-kl]acridine
- Benz[c]indeno[1,3-mn]acridine
- Phenanthro[9,10,1-mna]acridine
Uniqueness
Dibenz(c,h)indeno(1,2,3-kl)acridine, 5,11-dimethyl- is unique due to its specific methyl substitutions at the 5 and 11 positions. These substitutions can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Propriétés
Numéro CAS |
51793-24-9 |
|---|---|
Formule moléculaire |
C29H21N |
Poids moléculaire |
383.5 g/mol |
Nom IUPAC |
6,17-dimethyl-17-azaheptacyclo[14.11.1.02,7.08,28.010,15.018,27.019,24]octacosa-1(27),2,4,6,8,10,12,14,16(28),18,20,22,24-tridecaene |
InChI |
InChI=1S/C29H21N/c1-17-8-7-13-22-25(17)24-16-19-10-4-6-12-21(19)29-27(24)26(22)23-15-14-18-9-3-5-11-20(18)28(23)30(29)2/h3-14,16H,15H2,1-2H3 |
Clé InChI |
TXRPVRPRUBAMQQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C3=C4CC=C5C=CC=CC5=C4N(C6=C3C2=CC7=CC=CC=C76)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



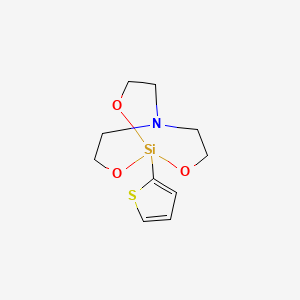


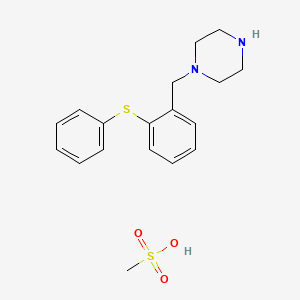
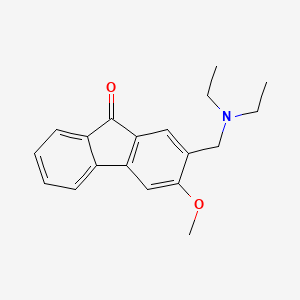

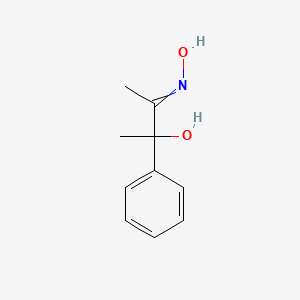
![1,4-Anhydro-1-(2-methyl-7-oxo-4,7-dihydro-2h-pyrazolo[4,3-d]pyrimidin-3-yl)pentitol](/img/structure/B14662179.png)
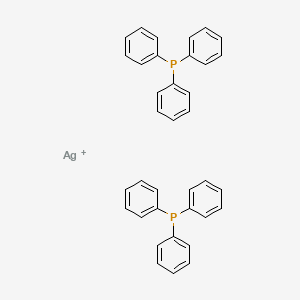
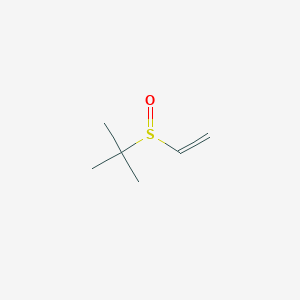
![2-[(Triphenylstannyl)oxy]benzaldehyde](/img/structure/B14662203.png)
